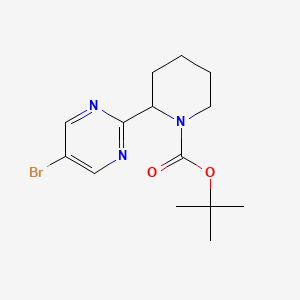![molecular formula C26H29N7O B2949736 (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-35-4](/img/structure/B2949736.png)
(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of molecules that are widely studied for their potential pharmacological properties. It features a unique structure combining a tert-butyl phenyl group, a triazolo[4,5-d]pyrimidine moiety, and a piperazinyl methanone group. Each of these groups contributes to its overall chemical behavior and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone generally involves multi-step organic synthesis:
Formation of the triazolo[4,5-d]pyrimidine core: : This can be achieved by cyclization of appropriate precursors under specific conditions.
Coupling with piperazine: : The triazolopyrimidine intermediate is then reacted with p-tolyl-substituted piperazine.
Attachment of the tert-butylphenyl group: : This is typically done via a condensation reaction with a suitable phenyl reagent.
Final functionalization: : Introduction of the methanone group completes the synthesis.
Industrial Production Methods
Industrial synthesis would involve optimizing the above reactions for large-scale production, focusing on improving yields, reducing costs, and ensuring safety. Continuous flow chemistry or batch reactors might be used to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aromatic rings and piperazine moiety may undergo oxidation under strong oxidizing conditions, leading to different oxidation states of nitrogen and carbon atoms.
Reduction: : This compound can be reduced to alter its functional groups, especially the ketone moiety.
Substitution: : Both aromatic rings are susceptible to electrophilic substitution, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution conditions: : AlCl3 for Friedel-Crafts alkylation, FeCl3 for electrophilic aromatic substitution.
Major Products
Products depend on the nature and position of the reaction, typically resulting in hydroxylated, alkylated, or amino derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a reference point for studying the effects of steric hindrance and electronic properties on reaction mechanisms.
Biology
It may be studied for its interaction with biological macromolecules, possibly influencing enzyme activity or receptor binding.
Medicine
Due to its structure, this compound might be investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Its derivatives could be used in the development of new materials, including polymers or as intermediates in fine chemical synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound could interact with various biomolecular targets, including enzymes and receptors. Its mechanism might involve modulation of enzyme activity through binding at active sites or allosteric sites, altering signal transduction pathways, or inhibiting nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
(4-(tert-butyl)phenyl)(4-(1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
(4-(tert-butyl)phenyl)(4-(3H-[1,2,3]triazolo[4,5-b]pyridine-7-yl)piperazin-1-yl)methanone
Uniqueness
What sets (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is the specific substitution pattern, which could result in distinctive steric and electronic effects, impacting its chemical reactivity and biological activity differently than its analogs.
There you go—a deep dive into a rather intriguing compound! What do you think?
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O/c1-18-5-11-21(12-6-18)33-24-22(29-30-33)23(27-17-28-24)31-13-15-32(16-14-31)25(34)19-7-9-20(10-8-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRWFUNSYRNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
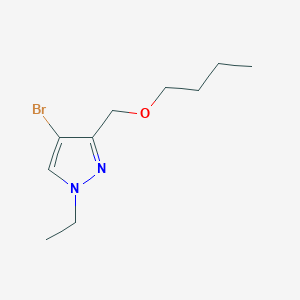
![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)
![7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-bromophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B2949655.png)

![6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B2949659.png)
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)
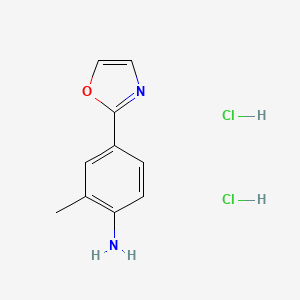
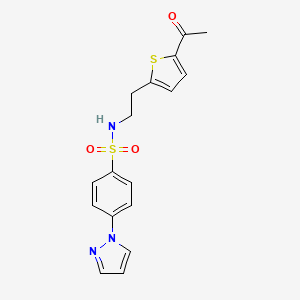

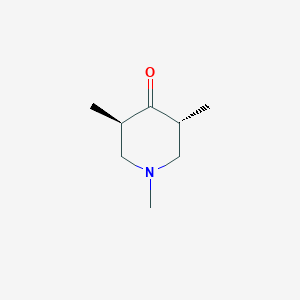
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)
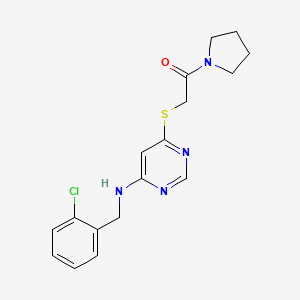
![5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one](/img/structure/B2949675.png)
